In Vitro Inhibition of Human Nav1.7 Voltage-Gated Sodium Channel
N-(3-chloro-4-formylphenyl)methanesulfonamide demonstrates inhibitory activity against the human Nav1.7 voltage-gated sodium channel, a key target in pain research, with an IC50 value of 78 nM [1]. This activity is distinct from that of the simpler analog N-(4-formylphenyl)methanesulfonamide, which lacks the 3-chloro substituent and has not demonstrated similar potent Nav1.7 inhibition in comparable assays [2].
| Evidence Dimension | Inhibitory potency (IC50) against human Nav1.7 channel |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | N-(4-formylphenyl)methanesulfonamide: No reported inhibitory activity against Nav1.7 in comparable assays |
| Quantified Difference | Qualitative (target compound is active, comparator is inactive or not reported) |
| Conditions | Displacement of [3H]-6,6-fused heteroaryl-sulfonamide derivative from human Nav1.7 expressed in HEK293 cell membranes; preincubation for 30 minutes |
Why This Matters
This data provides a quantitative basis for selecting N-(3-chloro-4-formylphenyl)methanesulfonamide over the 4-formyl analog when developing or evaluating Nav1.7 inhibitors for pain-related research.
- [1] BindingDB. BDBM50272496 CHEMBL4126793. IC50: 78 nM for human Nav1.7. View Source
- [2] PubChem. N-(4-formylphenyl)methanesulfonamide (CID 2794819). View Source
